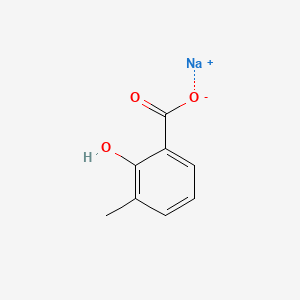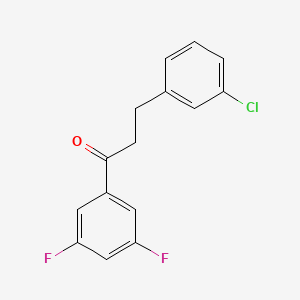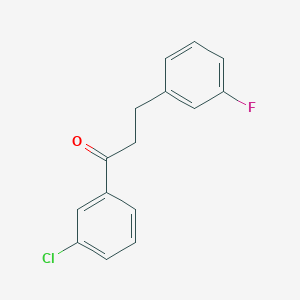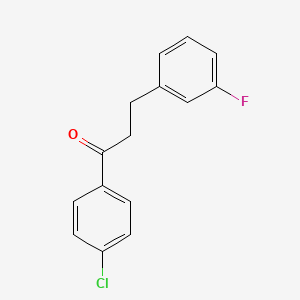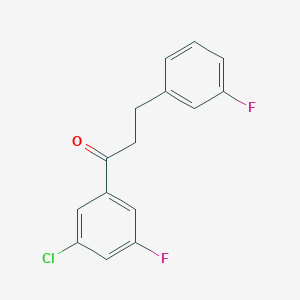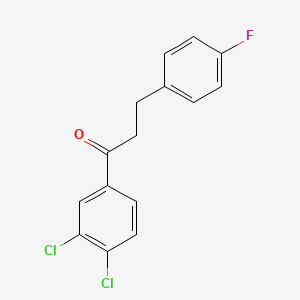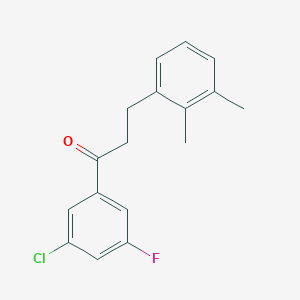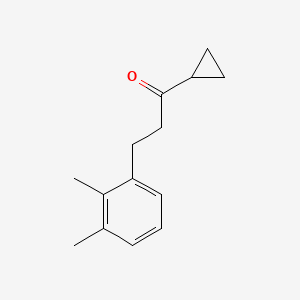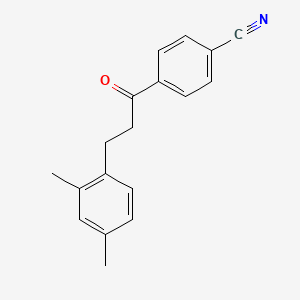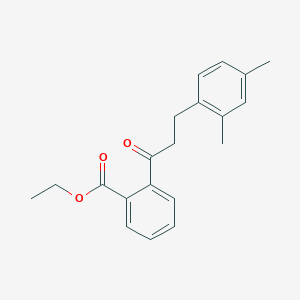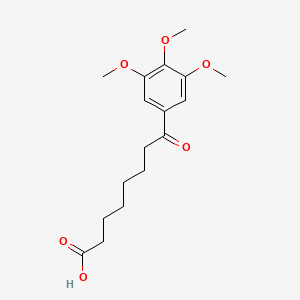
8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid
Overview
Description
8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid (TMPOA) is a naturally occurring compound found in many organisms, including humans. It is a fatty acid that is involved in a variety of biochemical and physiological processes. TMPOA has been studied for its potential therapeutic applications, including its ability to modulate the activity of enzymes and stimulate the production of certain hormones.
Scientific Research Applications
Crystal Structure Analysis
Research has focused on the crystal structure of compounds with 3,4,5-trimethoxyphenyl groups, highlighting the complexity and versatility of these molecules. For instance, the crystal structure of a compound closely related to 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid demonstrated the molecule's ability to form a range of ring systems and configurational disorders, showcasing the structural diversity of these compounds and their potential in developing new materials or drugs (Penthala et al., 2014).
Synthesis and Chemical Properties
Several studies have focused on the synthesis and chemical properties of 3,4,5-trimethoxyphenyl derivatives, underlining their importance in medicinal chemistry and drug design. The synthesis processes have been optimized for various derivatives, indicating the flexibility and potential of these compounds in creating novel therapeutic agents (Yuejin, 2010).
Biological Activities
The biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as novel antinarcotic agents highlights the potential therapeutic uses of these compounds. They exhibited strong inhibitory effects on morphine withdrawal syndrome in mice, pointing towards their possible application in treating addiction or as a basis for developing new analgesic drugs (Jung et al., 2009).
Antifungal and Antioxidant Properties
The antifungal activities of 5-(3,4,5-trimethoxyphenyl) derivatives have been documented, with certain compounds showing significant efficacy against various fungi. This indicates their potential as fungicidal agents or in agricultural applications (Chen et al., 2007). Additionally, the antioxidant mechanisms of certain 3,4,5-trimethoxyphenyl compounds relate to their OH bond dissociation energy, suggesting their utility in developing antioxidant therapies (Madeira et al., 2011).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological effects, indicating their involvement in multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against leishmania, malaria, and trypanosoma . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Biochemical Analysis
Biochemical Properties
8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, the trimethoxyphenyl group within the compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions are crucial as they can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound’s ability to bind to these enzymes and proteins highlights its potential as a pharmacological agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . These actions can lead to alterations in cell function, including changes in cell proliferation, apoptosis, and differentiation. The compound’s impact on cellular metabolism further underscores its potential in modulating cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the trimethoxyphenyl group within the compound has been shown to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This interaction is critical for its anti-cancer properties, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products and their potential effects on cells are also areas of ongoing research. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, further supporting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks. Threshold effects and toxicological profiles are critical considerations in the development of this compound for clinical use.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that modulate its metabolism. For instance, the trimethoxyphenyl group can undergo demethylation, leading to the formation of metabolites with distinct biological activities . These metabolic transformations can influence the compound’s efficacy and safety profile. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trimethoxyphenyl group facilitates its interaction with cellular membranes, enhancing its uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. These properties are essential for its pharmacokinetics and pharmacodynamics, determining its overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the trimethoxyphenyl group can facilitate its localization to the cytoskeleton, where it interacts with tubulin and other cytoskeletal proteins. This localization is critical for its role in modulating cellular processes and achieving its therapeutic effects.
properties
IUPAC Name |
8-oxo-8-(3,4,5-trimethoxyphenyl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-21-14-10-12(11-15(22-2)17(14)23-3)13(18)8-6-4-5-7-9-16(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHDEKYFQGLVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268713 | |
| Record name | 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-91-1 | |
| Record name | 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



